1-(4-Methoxyphenyl)-3-phenylurea

Synthetic Chemistry Process Development Amide Derivative Preparation

1-(4-Methoxyphenyl)-3-phenylurea (CAS 3746-53-0) is a diarylurea compound characterized by an unsubstituted phenyl ring on one urea nitrogen and a 4-methoxyphenyl group on the other. This specific substitution pattern places it within a well-studied class of molecules known for diverse biological activities, including antimicrobial and enzyme inhibition.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 3746-53-0
Cat. No. B3336787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-phenylurea
CAS3746-53-0
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O2/c1-18-13-9-7-12(8-10-13)16-14(17)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,17)
InChIKeyNTRVJFMCRHBODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)-3-phenylurea (CAS 3746-53-0): Core Specifications and Identity


1-(4-Methoxyphenyl)-3-phenylurea (CAS 3746-53-0) is a diarylurea compound characterized by an unsubstituted phenyl ring on one urea nitrogen and a 4-methoxyphenyl group on the other [1]. This specific substitution pattern places it within a well-studied class of molecules known for diverse biological activities, including antimicrobial and enzyme inhibition [2]. Its molecular weight is 242.27 g/mol with a molecular formula of C14H14N2O2, and it is typically supplied at a purity of 95% or higher .

Why 1-(4-Methoxyphenyl)-3-phenylurea (CAS 3746-53-0) Cannot Be Casually Substituted with In-Class Analogs


While the diarylurea scaffold is common, even minor substituent changes dramatically alter biological activity and selectivity profiles, making simple substitution scientifically unsound [1]. The presence and position of the 4-methoxy group directly influences key physicochemical parameters like LogP and hydrogen-bonding capacity, which in turn govern membrane permeability and target binding. As demonstrated in structure-activity relationship (SAR) studies, moving from a 4-methoxy to a 4-chloro or 4-methyl substituent can completely abolish a desired activity or introduce off-target effects [1]. Therefore, when a specific experimental outcome or synthetic pathway depends on the unique properties of the 4-methoxyphenyl moiety, substituting with a cheaper or more readily available analog like 1-(4-chlorophenyl)-3-phenylurea or 1,3-diphenylurea risks invalidating the entire study.

Quantitative Performance Benchmarks for 1-(4-Methoxyphenyl)-3-phenylurea (CAS 3746-53-0)


Synthetic Yield Comparison: 1-(4-Methoxyphenyl)-3-phenylurea vs. 1-Benzyl-3-phenylurea

In a direct head-to-head comparison under identical reaction conditions, the preparation of 1-(4-methoxyphenyl)-3-phenylurea using a novel sulfuryl fluoride (SO2F2) method achieved a significantly higher isolated yield than that of 1-benzyl-3-phenylurea, a close structural analog [1].

Synthetic Chemistry Process Development Amide Derivative Preparation

Structural Confirmation and Purity Benchmark via NMR Spectroscopy

The unambiguous structural identity of 1-(4-methoxyphenyl)-3-phenylurea, synthesized via the SO2F2 method, is confirmed by its unique proton and carbon NMR spectra, which serve as a specific analytical fingerprint for quality control, differentiating it from reaction byproducts or misidentified analogs [1].

Analytical Chemistry Quality Control Structural Verification

Class-Level Antimicrobial Potency and Selectivity Inferred from Triclocarban Analog SAR

While direct MIC data for 1-(4-methoxyphenyl)-3-phenylurea is absent from the primary literature, class-level SAR from a study on diarylurea analogs of triclocarban (TCC) provides strong inference for its potential utility. The study shows that specific diarylureas (e.g., compounds 1ab and 1bc) can match the antimicrobial activity of TCC (MIC = 16 µg/mL against S. aureus) while exhibiting superior activity against E. faecalis (MIC = 32 µg/mL vs. 64 µg/mL for TCC) and, crucially, no cytotoxicity towards human cell lines, in contrast to TCC's marked cytotoxicity [1].

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Role of the 4-Methoxy Group in COX-2 Inhibition and Selectivity

A structure-activity relationship (SAR) study on 1,3-diarylureas identified a close analog, 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl) urea, as a potent and selective COX-2 inhibitor. This data highlights the critical contribution of the 4-methoxyphenyl moiety to the overall pharmacological profile [1].

Inflammation COX-2 Inhibition Selectivity SAR

Strategic Application Scenarios for 1-(4-Methoxyphenyl)-3-phenylurea (CAS 3746-53-0)


Process Chemistry and Scale-Up: Leveraging a High-Yield Synthetic Route

Researchers and process chemists requiring multi-gram to kilogram quantities of a diarylurea building block should prioritize this compound due to the demonstrated high-yielding (91%) and operationally simple synthetic method described in patent literature [1]. This method, which avoids transition metals and harsh conditions, directly translates to lower cost and higher efficiency compared to lower-yielding routes for similar analogs (e.g., 1-benzyl-3-phenylurea at 83% yield), making it a superior choice for large-scale applications.

Antimicrobial Drug Discovery: A Non-Cytotoxic Scaffold for Lead Optimization

For medicinal chemistry programs focused on developing novel antibacterial agents with improved safety profiles, 1-(4-methoxyphenyl)-3-phenylurea is a scientifically justified scaffold. It belongs to a class of diarylureas that have demonstrated the potential to retain antimicrobial potency while eliminating the cytotoxicity associated with legacy agents like triclocarban [2]. This compound serves as an ideal starting point for systematic SAR studies aimed at further optimizing potency and selectivity against drug-resistant Gram-positive pathogens.

COX-2 Inhibitor Medicinal Chemistry: Probing the 4-Methoxyphenyl Pharmacophore

This compound is a valuable tool for structure-based drug design targeting cyclooxygenase-2 (COX-2). SAR evidence shows that a 4-methoxyphenyl substituent on the diarylurea core is instrumental in achieving high potency and selectivity for COX-2 over COX-1 [3]. Procuring 1-(4-methoxyphenyl)-3-phenylurea provides a simpler analog for deconvolution studies, enabling researchers to isolate and quantify the specific contribution of the 4-methoxy group to target engagement and selectivity before advancing to more complex, substituted analogs.

Technical Documentation Hub

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